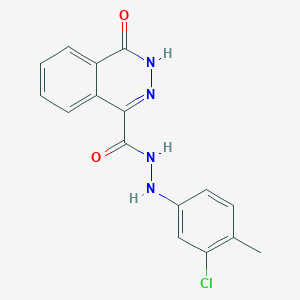![molecular formula C17H20N2O2 B7497551 N-[(2,4-dimethylphenyl)methyl]-N,1-dimethyl-2-oxopyridine-4-carboxamide](/img/structure/B7497551.png)
N-[(2,4-dimethylphenyl)methyl]-N,1-dimethyl-2-oxopyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2,4-dimethylphenyl)methyl]-N,1-dimethyl-2-oxopyridine-4-carboxamide, also known as DMXAA, is a small molecule that has been studied for its potential use in cancer treatment. It was first synthesized in the 1990s and has since been the subject of numerous scientific studies.
作用機序
N-[(2,4-dimethylphenyl)methyl]-N,1-dimethyl-2-oxopyridine-4-carboxamide works by activating the STING pathway, which is involved in the immune response to viral infections. When N-[(2,4-dimethylphenyl)methyl]-N,1-dimethyl-2-oxopyridine-4-carboxamide is administered, it binds to a receptor on immune cells called STING, which then activates a signaling cascade that leads to the production of cytokines. These cytokines can then cause tumor cell death and stimulate the immune system to attack the tumor.
Biochemical and Physiological Effects:
N-[(2,4-dimethylphenyl)methyl]-N,1-dimethyl-2-oxopyridine-4-carboxamide has been shown to have a variety of biochemical and physiological effects. It can cause the release of cytokines, which can lead to inflammation and immune activation. It can also cause changes in gene expression and protein synthesis in cancer cells, leading to tumor cell death.
実験室実験の利点と制限
N-[(2,4-dimethylphenyl)methyl]-N,1-dimethyl-2-oxopyridine-4-carboxamide has several advantages for use in laboratory experiments. It is a small molecule that can be easily synthesized and purified, and it has been shown to have potent anti-tumor effects in a variety of cancer cell lines. However, there are also limitations to its use. N-[(2,4-dimethylphenyl)methyl]-N,1-dimethyl-2-oxopyridine-4-carboxamide can be toxic at high doses, and its mechanism of action is not fully understood.
将来の方向性
There are several future directions for research on N-[(2,4-dimethylphenyl)methyl]-N,1-dimethyl-2-oxopyridine-4-carboxamide. One area of interest is in combination therapy, where N-[(2,4-dimethylphenyl)methyl]-N,1-dimethyl-2-oxopyridine-4-carboxamide is used in conjunction with other cancer treatments to enhance their effectiveness. Another area of interest is in the development of new analogs of N-[(2,4-dimethylphenyl)methyl]-N,1-dimethyl-2-oxopyridine-4-carboxamide that may have improved efficacy and fewer side effects. Additionally, further research is needed to fully understand the mechanism of action of N-[(2,4-dimethylphenyl)methyl]-N,1-dimethyl-2-oxopyridine-4-carboxamide and its potential use in different types of cancer.
合成法
N-[(2,4-dimethylphenyl)methyl]-N,1-dimethyl-2-oxopyridine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of several chemicals. The exact method of synthesis may vary depending on the specific laboratory and equipment used, but generally involves the use of organic solvents and reagents.
科学的研究の応用
N-[(2,4-dimethylphenyl)methyl]-N,1-dimethyl-2-oxopyridine-4-carboxamide has been studied extensively for its potential use in cancer treatment. It has been shown to have anti-tumor effects in a variety of cancer cell lines, including lung, breast, and colon cancer. N-[(2,4-dimethylphenyl)methyl]-N,1-dimethyl-2-oxopyridine-4-carboxamide works by activating the immune system and causing the release of cytokines, which can lead to tumor cell death.
特性
IUPAC Name |
N-[(2,4-dimethylphenyl)methyl]-N,1-dimethyl-2-oxopyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-5-6-15(13(2)9-12)11-19(4)17(21)14-7-8-18(3)16(20)10-14/h5-10H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKXCFNEVSHLNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN(C)C(=O)C2=CC(=O)N(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-pyridin-3-yl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7497468.png)
![N-[(3-methoxyphenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7497469.png)
![N-[(3-methoxyphenyl)methyl]morpholine-4-carboxamide](/img/structure/B7497474.png)
![4-(1,3-benzodioxol-5-ylmethyl)-N-[(4-fluorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B7497482.png)
![N-[(3,5-difluorophenyl)methyl]-2-methylfuran-3-carboxamide](/img/structure/B7497498.png)
![1-Cyclopentyl-3-[(1,5-dimethylpyrrol-2-yl)methyl]urea](/img/structure/B7497511.png)
![N-[2-(1-benzyl-1H-benzimidazol-2-yl)propan-2-yl]benzamide](/img/structure/B7497522.png)
![2-(2-Chloro-5-methylphenoxy)-1-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B7497530.png)
![N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]-2-(phenoxymethyl)benzamide](/img/structure/B7497535.png)
![3-Cyclopentyl-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7497541.png)

![N,1-dimethyl-N-[(4-methylphenyl)methyl]-2-oxopyridine-4-carboxamide](/img/structure/B7497565.png)
![[2-[[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]amino]-2-oxoethyl] 4-chloro-1H-pyrrole-2-carboxylate](/img/structure/B7497567.png)
